

In-Depth Technical Guide: 5-Bromo-3-fluoro-4-methylbenzaldehyde

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Compound of Interest

Compound Name: 5-Bromo-3-fluoro-4-methylbenzaldehyde

Cat. No.: B582172

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Introduction

5-Bromo-3-fluoro-4-methylbenzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical building block in modern organic synthesis. Its strategic substitution pattern, featuring an aldehyde group, a bromine atom, and a fluorine atom, makes it a versatile intermediate for the synthesis of complex molecules, particularly in the realm of medicinal chemistry and drug discovery. The aldehyde group offers a reactive site for forming carbon-carbon and carbon-nitrogen bonds, while the bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The presence of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of the final bioactive compounds. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and key synthetic applications of **5-Bromo-3-fluoro-4-methylbenzaldehyde**, with a focus on its potential role in the development of kinase inhibitors.

Commercial Availability and Specifications

5-Bromo-3-fluoro-4-methylbenzaldehyde is readily available from a number of commercial suppliers, ensuring its accessibility for research and development purposes. The typical purity of the commercially available compound is high, generally around 98%.

Table 1: Commercial Suppliers of **5-Bromo-3-fluoro-4-methylbenzaldehyde**

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity
Sigma-Aldrich (via Ambeed, Inc.)	1370411-47-4	C ₈ H ₆ BrFO	217.04	98%
BLD Pharm	1370411-47-4	C ₈ H ₆ BrFO	217.04	Not Specified
Sunway Pharm Ltd	1370411-47-4	C ₈ H ₆ BrFO	217.04	97%

Experimental Protocols

The following sections detail plausible experimental procedures for the synthesis of **5-Bromo-3-fluoro-4-methylbenzaldehyde** and its application in a key cross-coupling reaction.

Synthesis of 5-Bromo-3-fluoro-4-methylbenzaldehyde

A specific, peer-reviewed synthesis for **5-Bromo-3-fluoro-4-methylbenzaldehyde** is not readily available in the public domain. However, a robust synthetic route can be extrapolated from patented procedures for the bromination of structurally similar 4-fluorobenzaldehydes.[\[1\]](#) [\[2\]](#) The following protocol describes a likely approach starting from 3-fluoro-4-methylbenzaldehyde.

Reaction: Bromination of 3-fluoro-4-methylbenzaldehyde.

Materials:

- 3-Fluoro-4-methylbenzaldehyde
- Dichloromethane (CH₂Cl₂)
- Sodium Bromide (NaBr)
- Hydrochloric Acid (HCl, 35%)

- Sodium Hypochlorite (NaOCl, 8% aqueous solution)
- Deionized Water
- Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

- Dissolve 1 mole of 3-fluoro-4-methylbenzaldehyde in 160 mL of dichloromethane to create solution A.
- In a separate vessel, dissolve 1.01 moles of sodium bromide in 100 mL of pure water, and while stirring, add 100 mL of 35% hydrochloric acid to create solution B.
- Combine solution A and solution B in a reaction vessel equipped with a stirrer and an ultrasonic bath, maintaining a temperature of 20-25 °C.
- With stirring and sonication, add 1.02 moles of an 8% sodium hypochlorite aqueous solution dropwise over 1 hour.
- After the addition is complete, continue to stir and sonicate the mixture for an additional 2 hours at the same temperature.
- Cease sonication and stirring, and allow the phases to separate.
- Isolate the dichloromethane phase and wash it with deionized water until the aqueous phase is neutral.
- Dry the organic phase with anhydrous sodium sulfate, filter, and remove the dichloromethane under reduced pressure to obtain the crude product.
- Further purification can be achieved by recrystallization or column chromatography to yield pure **5-Bromo-3-fluoro-4-methylbenzaldehyde**.

Suzuki-Miyaura Coupling: A Key Application

The bromine atom of **5-Bromo-3-fluoro-4-methylbenzaldehyde** is a key functional group that enables carbon-carbon bond formation via Suzuki-Miyaura cross-coupling. This reaction is

fundamental in medicinal chemistry for constructing biaryl scaffolds. The following is a general protocol for the coupling of **5-Bromo-3-fluoro-4-methylbenzaldehyde** with a generic arylboronic acid.

Reaction: Palladium-catalyzed cross-coupling with an arylboronic acid.

Materials:

- **5-Bromo-3-fluoro-4-methylbenzaldehyde**
- Arylboronic acid (e.g., Phenylboronic acid)
- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$
- Potassium Carbonate (K_2CO_3)
- 1,4-Dioxane
- Deionized Water
- Ethyl Acetate
- Brine
- Anhydrous Sodium Sulfate (Na_2SO_4)

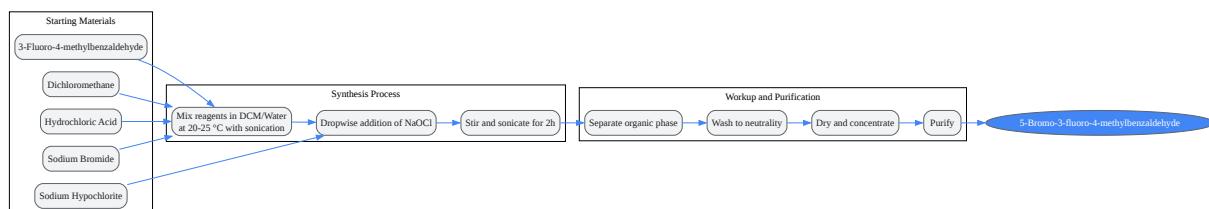
Procedure:

- In a flame-dried Schlenk flask, combine **5-Bromo-3-fluoro-4-methylbenzaldehyde** (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
- Add the palladium catalyst, $\text{Pd}(\text{PPh}_3)_4$ (0.03 eq), to the flask.
- Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
- Add degassed 1,4-dioxane and degassed deionized water (e.g., in a 4:1 ratio) via syringe.
- Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours.

- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-3-fluoro-4-methylbenzaldehyde.

Visualized Workflows and Signaling Pathways

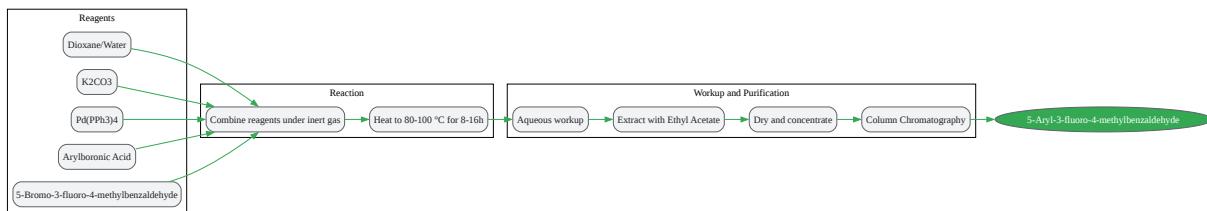
Synthesis Workflow



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Caption: A logical workflow for the synthesis of **5-Bromo-3-fluoro-4-methylbenzaldehyde**.

Suzuki-Miyaura Coupling Workflow

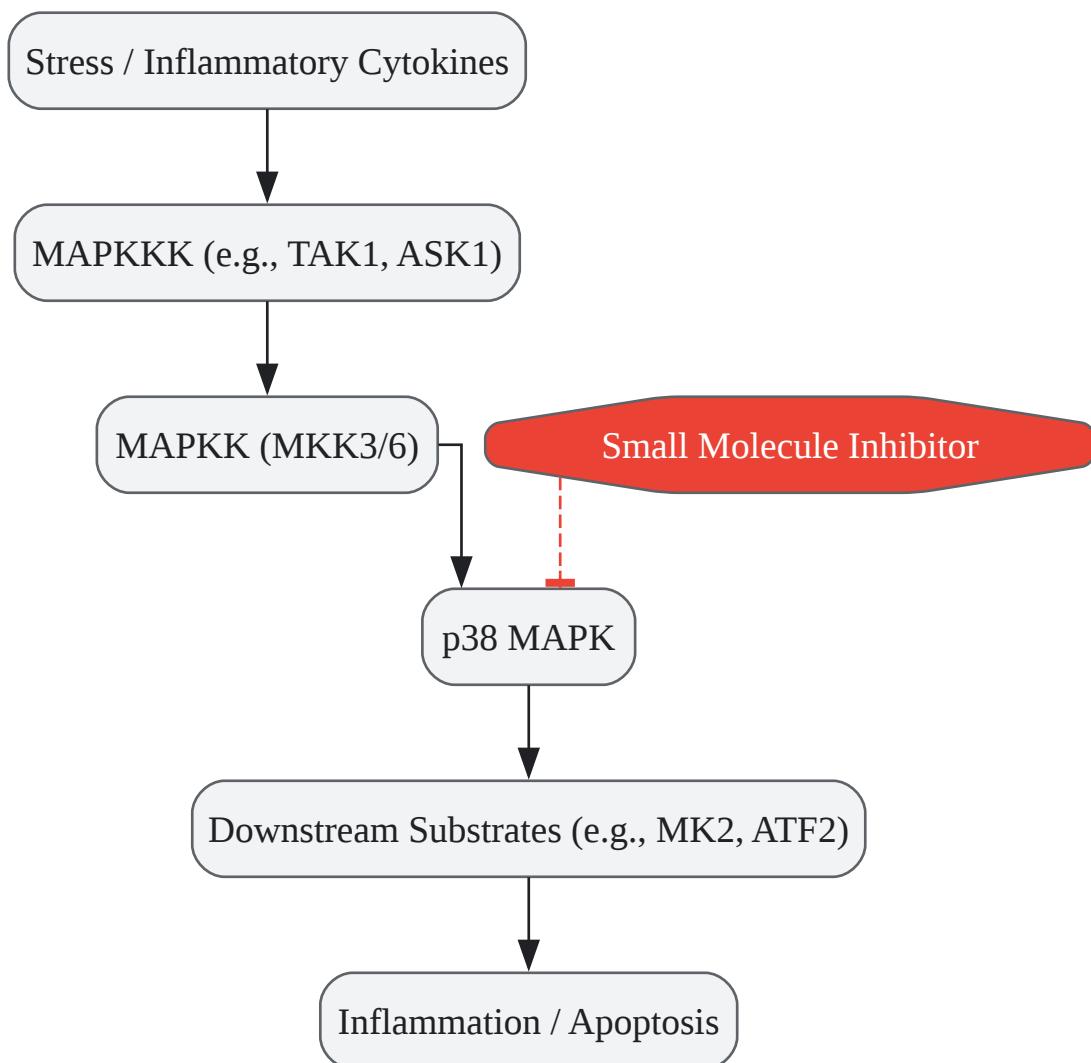


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Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Application in Targeting the p38 MAPK Signaling Pathway

The structural motifs present in derivatives of **5-Bromo-3-fluoro-4-methylbenzaldehyde** are commonly found in small molecule inhibitors of protein kinases. The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of cellular responses to inflammatory cytokines and environmental stress.^[3] Its aberrant activation is a hallmark of many inflammatory diseases and cancers, making it a prime target for therapeutic intervention.^[4]



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Caption: A simplified representation of the p38 MAPK signaling cascade and a potential point of therapeutic intervention.

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